2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride
Overview
Description
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride is a heterocyclic compound that belongs to the class of thiazepines This compound is characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine.
Oxidation Reaction: The starting material undergoes an oxidation reaction under basic conditions to form 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide.
Hydrochloride Formation: The oxidized product is then reacted with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom, potentially forming sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiazepine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiazepine derivatives.
Substitution: Various substituted thiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine: The parent compound without the dioxide and hydrochloride modifications.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: A similar compound where the sulfur atom is replaced by oxygen.
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: A derivative with a methoxy group at the 7-position.
Uniqueness
2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride is unique due to its specific combination of sulfur and nitrogen atoms in the ring, along with the presence of the dioxide and hydrochloride groups. These modifications confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1λ6,4-benzothiazepine 1,1-dioxide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-13(12)6-5-10-7-8-3-1-2-4-9(8)13;/h1-4,10H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIOPMIXEGRIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24187-83-5 | |
Record name | 2,3,4,5-tetrahydro-1,4-benzothiazepine-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.